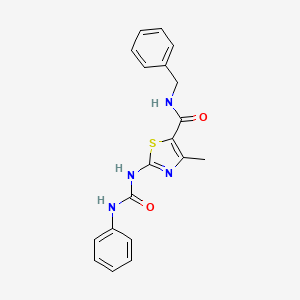![molecular formula C19H14ClN3O2 B2430142 3-[3-(4-chlorophényl)-1,2,4-oxadiazol-5-yl]-1,6-diméthylquinolin-4(1H)-one CAS No. 1206984-97-5](/img/structure/B2430142.png)
3-[3-(4-chlorophényl)-1,2,4-oxadiazol-5-yl]-1,6-diméthylquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4(1H)-one is a heterocyclic compound that features a quinoline core substituted with a 1,2,4-oxadiazole ring and a 4-chlorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Applications De Recherche Scientifique
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antibacterial, antifungal, and antitubercular agent
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) due to its electron-conducting and hole-blocking properties.
Agricultural Chemistry: The compound exhibits nematocidal and antifungal activities, making it a candidate for developing new pesticides.
Mécanisme D'action
Target of Action
Compounds with a similar 1,2,4-oxadiazole structure have been reported to exhibit a broad range of biological activities, including antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities .
Mode of Action
For instance, some oxadiazole derivatives have been found to disrupt the production of adenosine triphosphate (ATP), leading to cellular death .
Biochemical Pathways
Oxadiazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Based on the known activities of similar oxadiazole derivatives, it can be inferred that this compound may have potential antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4(1H)-one typically involves the formation of the 1,2,4-oxadiazole ring followed by its attachment to the quinoline core. One common method involves the cyclization of N-acylhydrazones or the reaction of aromatic hydrazides with aromatic aldehydes through dehydrative cyclization of 1,2-diacylhydrazines . Oxidative cyclization can be achieved using various oxidizing agents such as lead tetraacetate, potassium permanganate, and iodobenzenediacetate .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This could include the use of microwave-accelerated solvent-free conditions and the employment of melamine-formaldehyde resin supported sulfuric acid as a dehydration reagent .
Analyse Des Réactions Chimiques
Types of Reactions
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4(1H)-one can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction may produce quinoline derivatives with reduced oxadiazole rings .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Quinoline Derivatives: Compounds with a quinoline core are known for their antimalarial and antibacterial properties.
Uniqueness
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4(1H)-one is unique due to the combination of the quinoline core and the 1,2,4-oxadiazole ring, which imparts a distinct set of biological activities and chemical properties. This combination enhances its potential as a multifunctional agent in various fields .
Propriétés
IUPAC Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O2/c1-11-3-8-16-14(9-11)17(24)15(10-23(16)2)19-21-18(22-25-19)12-4-6-13(20)7-5-12/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBBHZDCOCVXHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2,6-dichlorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide](/img/structure/B2430067.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propionamide](/img/structure/B2430069.png)
![N-(2H-1,3-benzodioxol-5-yl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2430070.png)
![4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-ethoxyphenyl morpholine-4-carboxylate](/img/structure/B2430072.png)
![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2430073.png)
![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B2430075.png)



![1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol](/img/structure/B2430079.png)
![2-((methylamino)methyl)-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2430080.png)

